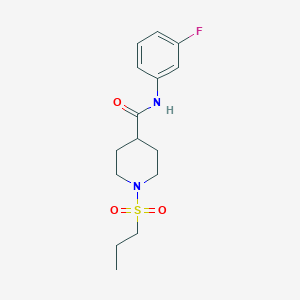

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as NFPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is involved in regulating the levels of the neurotransmitter glutamate in the brain.

Mecanismo De Acción

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of EAAT3, which is responsible for the reuptake of glutamate from the synaptic cleft into the presynaptic neuron. By inhibiting EAAT3, this compound increases the extracellular levels of glutamate, which can activate postsynaptic glutamate receptors and modulate neuronal activity.

Biochemical and Physiological Effects:

This compound has been shown to increase extracellular glutamate levels in the striatum and hippocampus, which are brain regions that are involved in reward and learning, respectively. This compound administration has also been shown to increase locomotor activity and enhance the rewarding effects of drugs of abuse, such as cocaine and amphetamine. These effects are thought to be mediated by the activation of the mesolimbic dopamine system, which is involved in reward processing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its selectivity for EAAT3, which allows for the specific modulation of glutamate neurotransmission. However, this compound has low aqueous solubility, which can limit its use in in vitro and in vivo experiments. Additionally, the effects of this compound on glutamate neurotransmission can be complex and depend on the brain region and neuronal subtype being studied.

Direcciones Futuras

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has the potential to be developed as a therapeutic agent for several neuropsychiatric disorders. Future research should focus on optimizing the pharmacokinetic properties of this compound, such as increasing its solubility and bioavailability. Additionally, the effects of this compound on other neurotransmitter systems and neuronal subtypes should be investigated to better understand its mechanism of action. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.

Métodos De Síntesis

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized by reacting 3-fluoroaniline with propylsulfonyl chloride in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling agent. The resulting product is purified by recrystallization to obtain this compound in high purity.

Aplicaciones Científicas De Investigación

N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. EAAT3 is primarily expressed in the striatum, hippocampus, and prefrontal cortex, which are brain regions that are involved in learning, memory, reward, and motivation. Dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia. Therefore, this compound has been investigated as a potential treatment for these disorders.

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-1-propylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-2-10-22(20,21)18-8-6-12(7-9-18)15(19)17-14-5-3-4-13(16)11-14/h3-5,11-12H,2,6-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHKAIZPNFYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

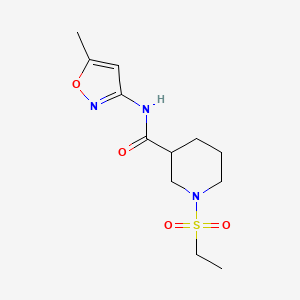

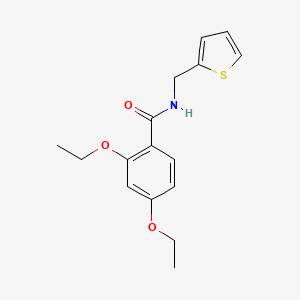

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)

![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)

![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)

![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)

![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)

![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5368377.png)

![5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5368379.png)